N-cyclopropyl-4-(4-methoxypiperidin-1-yl)benzamide
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Overview
Description
N-cyclopropyl-4-(4-methoxypiperidin-1-yl)benzamide: is an organic compound belonging to the class of benzamides Benzamides are characterized by the presence of a carboxamido substituent attached to a benzene ring
Mechanism of Action
Target of Action
The primary target of N-cyclopropyl-4-(4-methoxypiperidin-1-yl)benzamide is the Corticosteroid 11-beta-dehydrogenase isozyme 1 . This enzyme plays a crucial role in the metabolism of corticosteroids, which are involved in a variety of physiological processes including immune response and regulation of inflammation .
Mode of Action
This compound interacts with its target by binding to the active site of the enzyme .
Biochemical Pathways
Given its target, it is likely that it impacts the corticosteroid metabolic pathway .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors could include the pH and temperature of the biological environment, the presence of other molecules, and the specific characteristics of the target cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-4-(4-methoxypiperidin-1-yl)benzamide typically involves the following steps:
Formation of the piperidine ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Methoxylation: The piperidine ring is then methoxylated using methanol and a suitable catalyst.
Attachment of the cyclopropyl group: The cyclopropyl group is introduced through a cyclopropanation reaction.
Formation of the benzamide: The final step involves the formation of the benzamide by reacting the intermediate with benzoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include continuous flow synthesis and the use of automated reactors to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-4-(4-methoxypiperidin-1-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides with different functional groups.
Scientific Research Applications
N-cyclopropyl-4-(4-methoxypiperidin-1-yl)benzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Comparison with Similar Compounds
N-cyclopropyl-4-(4-methoxypiperidin-1-yl)benzamide can be compared with other benzamides such as:
N-cyclopropyl-4-(piperidin-4-ylmethoxy)benzamide: Similar structure but different functional groups, leading to varied biological activities.
N-cyclopropyl-4-(4-methoxypiperidin-1-yl)benzenesulphonamide: Contains a sulfonamide group instead of a benzamide, affecting its chemical reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-cyclopropyl-4-(4-methoxypiperidin-1-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-20-15-8-10-18(11-9-15)14-6-2-12(3-7-14)16(19)17-13-4-5-13/h2-3,6-7,13,15H,4-5,8-11H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKVATBBWBHLNDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=CC=C(C=C2)C(=O)NC3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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